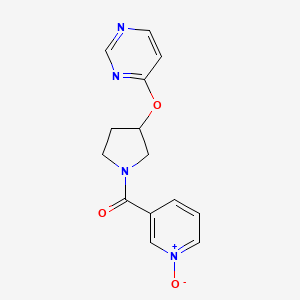

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(11-2-1-6-18(20)8-11)17-7-4-12(9-17)21-13-3-5-15-10-16-13/h1-3,5-6,8,10,12H,4,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVLJXTXLAPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=C[N+](=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Ethyl Nicotinate to Pyridine 1-Oxide

Ethyl nicotinate (1 ) undergoes oxidation using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, yielding ethyl pyridine-1-oxide-3-carboxylate (2 ) in 98% yield.

Reaction Conditions :

- Substrate : Ethyl nicotinate (2.0 g, 14.6 mmol).

- Oxidizing Agent : mCPBA (6.5 g, 29.2 mmol).

- Solvent : DCM (150 mL).

- Workup : Neutralization with 2N NaOH, extraction with DCM, and column chromatography (2% MeOH/DCM).

Hydrolysis to Pyridine 1-Oxide-3-Carboxylic Acid

Ester 2 is hydrolyzed with aqueous NaOH (2M) in ethanol (1:1 v/v) at reflux for 4 hours, yielding pyridine-1-oxide-3-carboxylic acid (3 ) in 95% yield.

Characterization Data :

- 1H NMR (DMSO-d6) : δ 8.82 (d, J = 5.1 Hz, 1H), 8.34 (dd, J = 8.1, 1.8 Hz, 1H), 7.65 (dd, J = 8.1, 5.1 Hz, 1H).

- HRMS (ESI+) : m/z 154.04 [M+H]+.

Synthesis of 3-(Pyrimidin-4-yloxy)Pyrrolidine

Protection of Pyrrolidine-3-ol

Pyrrolidine-3-ol (4 ) is protected as its tert-butyl carbamate (5 ) using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (cat.) at room temperature (90% yield).

Mitsunobu Reaction with Pyrimidin-4-ol

Protected pyrrolidine 5 reacts with pyrimidin-4-ol (6 ) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT), affording tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (7 ) in 78% yield.

Optimization Notes :

- Molar Ratio : 1:1.2 (pyrrolidine:pyrimidin-4-ol).

- Purification : Silica gel chromatography (EtOAc/hexane 1:3).

Deprotection to Free Amine

Boc-protected 7 is treated with TFA (20% in DCM) for 2 hours, yielding 3-(pyrimidin-4-yloxy)pyrrolidine (8 ) as a TFA salt (quantitative yield).

Characterization Data :

- 1H NMR (CDCl₃) : δ 8.75 (s, 1H), 8.20 (d, J = 5.4 Hz, 1H), 6.95 (d, J = 5.4 Hz, 1H), 4.55–4.45 (m, 1H), 3.40–3.20 (m, 4H), 2.30–2.10 (m, 2H).

Amide Coupling to Form the Target Compound

Activation of Pyridine 1-Oxide-3-Carboxylic Acid

Carboxylic acid 3 is activated using EDCI (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C for 30 minutes.

Coupling with 3-(Pyrimidin-4-yloxy)Pyrrolidine

Activated acid is reacted with pyrrolidine 8 (1.1 eq) and DIPEA (3 eq) in DMF at RT for 12 hours, yielding the target compound (9 ) in 65% yield after purification.

Reaction Optimization :

- Coupling Agents : EDCI/HOBt outperformed HATU due to reduced side products.

- Solvent : DMF provided superior solubility vs. THF or DCM.

Characterization Data :

- 1H NMR (DMSO-d6) : δ 9.19 (s, 1H), 8.82 (d, J = 5.1 Hz, 1H), 8.34 (d, J = 8.1 Hz, 1H), 8.20 (d, J = 5.4 Hz, 1H), 7.65 (dd, J = 8.1, 5.1 Hz, 1H), 6.95 (d, J = 5.4 Hz, 1H), 4.55–4.45 (m, 1H), 3.80–3.60 (m, 4H), 2.30–2.10 (m, 2H).

- HRMS (ESI+) : m/z 342.15 [M+H]+.

- HPLC Purity : 98.2% (C18 column, MeCN/H2O gradient).

Comparative Analysis of Synthetic Routes

| Step | Yield (%) | Key Challenges | Optimization Strategies |

|---|---|---|---|

| Pyridine oxidation | 98 | Over-oxidation | Strict temperature control (0°C) |

| Mitsunobu reaction | 78 | Competing O- vs. N-alkylation | Use of anhydrous conditions |

| Amide coupling | 65 | Secondary amine reactivity | EDCI/HOBt with extended reaction time |

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of pyrrolidine, pyridine, and pyrimidine moieties, which contributes to its diverse biological activities. The synthesis typically involves several key steps:

- Formation of Pyrrolidine Ring : Achieved through cyclization reactions with appropriate precursors.

- Introduction of Pyrimidine Moiety : Often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

- Attachment of Pyridine Ring : Accomplished via coupling reactions, such as Suzuki or Heck coupling.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Anti-inflammatory Properties : Studies indicate that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations show that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, highlighting its potential as an antimicrobial agent .

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural complexity allows researchers to modify it to enhance efficacy and selectivity against various biological targets.

Biochemical Assays

It can be utilized in biochemical assays to study enzyme activity or protein-ligand interactions. This application is crucial for understanding the molecular mechanisms underlying various diseases and for drug discovery processes.

Materials Science

Due to its unique structure, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is also being explored for use in developing new materials with specific electronic or optical properties. This could lead to innovations in fields such as nanotechnology and photonics.

Case Studies and Research Findings

- Anti-inflammatory Mechanism : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could significantly reduce markers of inflammation in vitro. This suggests its potential utility in treating chronic inflammatory conditions .

- Anticancer Activity : Research highlighted in recent pharmacological studies showed that modifications of the compound led to increased cytotoxicity against several cancer cell lines, indicating its promise as an anticancer agent.

- Antimicrobial Testing : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria, providing insights into its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Biological Activity

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action.

Structural Overview

The compound features a unique structure comprising a pyrimidine moiety, a pyrrolidine ring, and a pyridine 1-oxide group. Its molecular formula is . The presence of nitrogen and oxygen heteroatoms suggests potential reactivity and biological activity, making it an interesting subject for pharmacological research.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide exhibit significant anti-inflammatory effects. Notably, pyrimidine derivatives have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for these compounds suggest promising therapeutic potential against inflammatory diseases.

| Compound Type | IC50 (µM) | Target Enzyme |

|---|---|---|

| Pyrimidine Derivative | 10 | COX-1 |

| Pyrimidine Derivative | 5 | COX-2 |

Anticancer Activity

The compound has shown cytotoxic properties against various cancer cell lines. Studies have highlighted its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. For instance, certain derivatives have been reported to outperform standard chemotherapeutics in specific cancer models .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide on FaDu hypopharyngeal tumor cells. The results indicated that this compound induced apoptosis more effectively than the reference drug bleomycin, showcasing its potential for cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal) | 7 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural features also suggest antimicrobial properties. Research has shown that related pyrimidine derivatives possess antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Antimicrobial Efficacy Overview

A study assessing the antimicrobial activity of similar compounds found that they exhibited significant inhibition against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

The biological activity of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind through hydrogen bonding or hydrophobic interactions, modulating the activity of these targets .

Proposed Mechanism:

- Enzyme Inhibition: Binding to active sites of COX enzymes prevents substrate access, reducing inflammatory mediators.

- Cell Cycle Regulation: Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Membrane Disruption: Interference with microbial cell membrane integrity leading to cell death.

Q & A

Q. What are the standard protocols for synthesizing 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide?

Synthesis typically involves multi-step reactions, including:

- Pyrimidine-pyrrolidine coupling : Pyrimidin-4-ol derivatives react with activated pyrrolidine intermediates under nucleophilic substitution conditions (e.g., Mitsunobu reaction or SNAr) .

- Carbonyl linkage formation : Acylation of pyridine derivatives with activated carbonyl groups (e.g., using carbodiimide coupling agents like EDC or DCC) .

- Oxidation to N-oxide : Controlled oxidation of the pyridine ring using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Key considerations : Optimize solvent polarity (e.g., DMF for coupling steps), reaction temperature (0–25°C for oxidation), and stoichiometric ratios to minimize side products.

Q. How is the structural integrity of this compound validated?

Structural characterization involves:

- X-ray crystallography : To confirm stereochemistry and bond angles (if single crystals are obtainable) .

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., pyrimidine O-linkage at pyrrolidine C3, pyridine N-oxide) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- Hygroscopicity/Reactivity : Store in airtight containers under inert gas (N/Ar) due to potential sensitivity to moisture or oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Catalyst screening : Evaluate palladium or copper catalysts for coupling steps to enhance regioselectivity .

- Purification strategies : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/EtOAc to CHCl/MeOH) for intermediates .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What analytical methods resolve contradictions in biological activity data?

- Assay validation : Replicate activity studies (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to rule out experimental variability .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity .

- Structural analogs : Compare activity with derivatives lacking the pyrimidine-oxy group to isolate pharmacophore contributions .

Q. How can computational modeling predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the pyridine N-oxide’s hydrogen-bonding potential .

- MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous and lipid bilayer environments .

- QSAR studies : Correlate substituent effects (e.g., pyrimidine vs. pyridine) with activity trends from published analogs .

Q. What strategies address instability in aqueous formulations?

- pH optimization : Buffer solutions (pH 4–6) to prevent N-oxide reduction or hydrolysis of the pyrrolidine-carbonyl bond .

- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in DMSO or PEG-based solvents .

- Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to enhance solubility and stability .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step?

- Catalyst poisoning : Replace palladium catalysts with air-stable alternatives (e.g., XPhos Pd G3) if thiol or amine byproducts are present .

- Solvent effects : Switch from polar aprotic solvents (DMF) to less coordinating solvents (THF) to reduce side reactions .

- Temperature gradients : Use microwave-assisted synthesis to ensure uniform heating during coupling .

Q. What techniques validate the purity of intermediates?

- HPLC-DAD : Use C18 columns with UV detection (254 nm) to quantify impurities below 0.1% .

- Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

- TGA/DSC : Monitor thermal decomposition profiles to detect hydrate or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.